![molecular formula C10H13ClN2O B2878576 6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride CAS No. 2248411-14-3](/img/structure/B2878576.png)
6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can be promising therapeutic agents for treating various cancers.
Neuropharmacology: GABA Modulation
The benzodiazepinone structure of the compound suggests its utility in neuropharmacology as a modulator of the GABA (gamma-aminobutyric acid) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulation of these receptors can have therapeutic applications in treating anxiety, sleep disorders, and epilepsy.
Fluorescent Probes Development
Due to the unique structure of the compound, it can be used in the development of fluorescent probes . Fluorescent probes are essential tools in biological research for the visualization of cellular processes, allowing researchers to track the location and movement of specific molecules.
Polymer Chemistry: Structural Units
The compound has applications in polymer chemistry, where it can be incorporated as a structural unit in polymers . These polymers can be utilized in various fields, including the development of materials for solar cells, which require specific structural properties for efficient energy conversion.
Synthetic Organic Chemistry: Intermediate
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules . Its structure provides a versatile framework that can be modified to produce a wide range of derivatives with different biological activities.
Analytical Chemistry: Calibration Standards
The well-defined structure and stability of the compound make it suitable for use as a calibration standard in analytical chemistry . It can help in the quantification and identification of substances in various samples, ensuring the accuracy and reliability of analytical results.
Future Directions
The future directions for the study of “6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further, as related compounds have shown antimicrobial and anticancer potential .
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8;/h2-4,11H,5-6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCWWKSPQUVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCNC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |
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